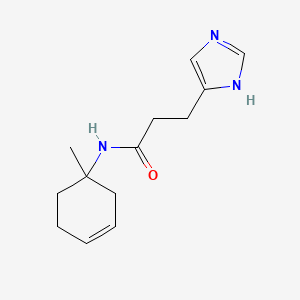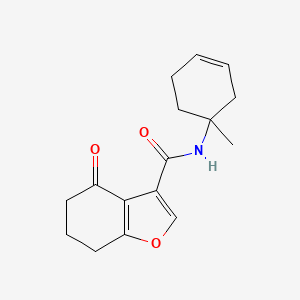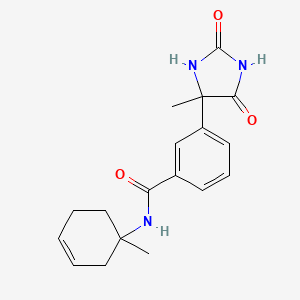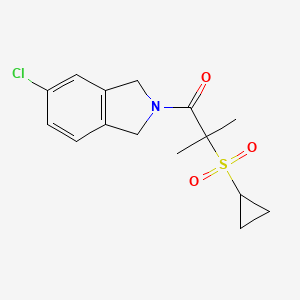
1-(5-Chloro-1,3-dihydroisoindol-2-yl)-2-cyclopropylsulfonyl-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1,3-dihydroisoindol-2-yl)-2-cyclopropylsulfonyl-2-methylpropan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro-substituted isoindoline ring and a cyclopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,3-dihydroisoindol-2-yl)-2-cyclopropylsulfonyl-2-methylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindoline Ring: The initial step involves the cyclization of a suitable precursor to form the isoindoline ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Sulfonylation: The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Final Coupling: The final step involves coupling the intermediate with a suitable methylpropanone derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1,3-dihydroisoindol-2-yl)-2-cyclopropylsulfonyl-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Functionalized isoindoline derivatives.
Scientific Research Applications
1-(5-Chloro-1,3-dihydroisoindol-2-yl)-2-cyclopropylsulfonyl-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,3-dihydroisoindol-2-yl)-2-cyclopropylsulfonyl-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptor sites.
Signal Transduction: Modulating intracellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
1-(5-Chloro-1,3-dihydroisoindol-2-yl)-2-cyclopropylsulfonyl-2-methylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(5-chloro-1,3-dihydroisoindol-2-yl)-2-cyclopropylsulfonyl-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-15(2,21(19,20)13-5-6-13)14(18)17-8-10-3-4-12(16)7-11(10)9-17/h3-4,7,13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLOIHUWSOJHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC2=C(C1)C=C(C=C2)Cl)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4,6-Dimethoxypyrimidin-5-yl)-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B6799942.png)
![2-Cyclopropylsulfonyl-1-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B6799948.png)
![(3R,4R)-N-(2-bicyclo[2.2.1]heptanylmethyl)-3-cyclopentyl-4-hydroxypiperidine-1-carboxamide](/img/structure/B6799954.png)
![2-(1-benzothiophen-3-yl)-1-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)ethanone](/img/structure/B6799979.png)
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carboxamide](/img/structure/B6799995.png)
![(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone](/img/structure/B6799999.png)
![2,3-di(propan-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B6800005.png)
![N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide](/img/structure/B6800009.png)
![(3R,4R)-3-cyclopentyl-N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B6800015.png)
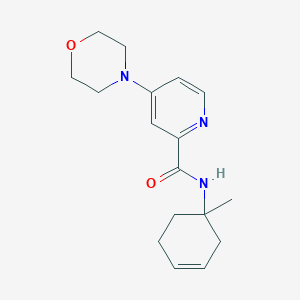
![N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide](/img/structure/B6800030.png)
